molecular formula C17H10Cl2FNO3 B2375647 [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 4-fluorobenzenecarboxylate CAS No. 343374-54-9

[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 4-fluorobenzenecarboxylate

Cat. No.: B2375647
CAS No.: 343374-54-9
M. Wt: 366.17
InChI Key: GCKYBICAJJIVRX-UHFFFAOYSA-N
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Description

[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 4-fluorobenzenecarboxylate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of dichlorophenyl, isoxazolyl, and fluorobenzenecarboxylate groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 4-fluorobenzenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dichlorobenzoyl chloride and an appropriate catalyst.

    Esterification: The final step involves esterification of the intermediate with 4-fluorobenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazoles.

    Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted fluorobenzene derivatives.

Properties

IUPAC Name

[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2FNO3/c18-14-6-3-11(7-15(14)19)16-8-13(21-24-16)9-23-17(22)10-1-4-12(20)5-2-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKYBICAJJIVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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